7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Description
1,3,4-Oxadiazole derivatives are an important class of heterocyclic compounds . They contain a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . These compounds have been found to possess a variety of useful biological effects .
Synthesis Analysis
Several methods have been reported for the synthesis of 1,3,4-oxadiazoles. The commonly used synthetic route includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played a very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .Mechanism of Action
The derivatives with potent antibacterial activity were subjected to molecular docking studies to investigate the interactions between the active derivatives and amino acid residues existing in the active site of peptide deformylase to assess their antibacterial potential as peptide deformylase inhibitor .
Future Directions
The future directions in the research of 1,3,4-oxadiazole derivatives could involve further exploration of their biological activities and potential applications in medicine . Additionally, more research could be done to improve the synthesis methods and understand the mechanisms of action of these compounds .
Properties
IUPAC Name |
7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3/c1-12(2)9-10-26-20(27)16-8-5-14(11-17(16)23-21(26)28)19-24-18(25-29-19)13-3-6-15(22)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJLTEIWEVZBEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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